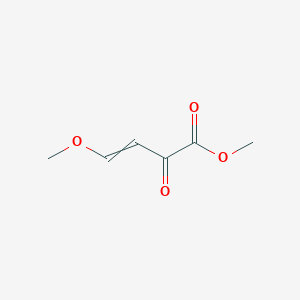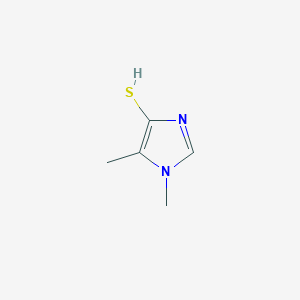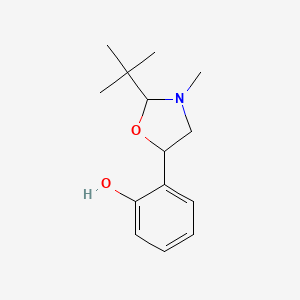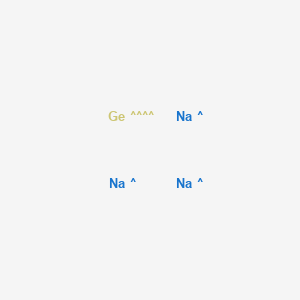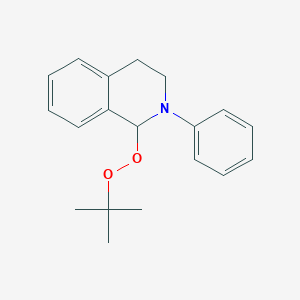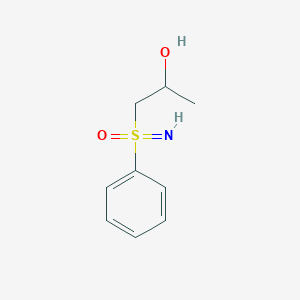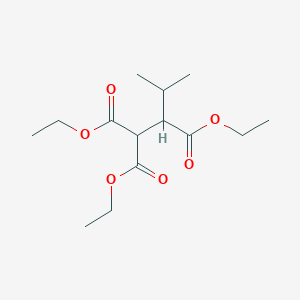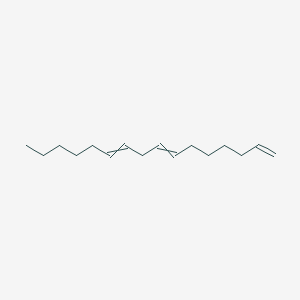
1,7,10-Hexadecatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,10-Hexadecatriene is an unsaturated hydrocarbon with the molecular formula C16H28. It is characterized by the presence of three double bonds located at the 1st, 7th, and 10th positions in the carbon chain.
Métodos De Preparación
1,7,10-Hexadecatriene can be synthesized through various methods. One common approach involves the use of steam distillation followed by dehydration over anhydrous sodium sulfate . Another method includes the irradiation of apricot kernels, which results in the formation of this compound along with other unsaturated hydrocarbons . Industrial production methods may involve the use of high-energy electrons or γ-rays to induce the formation of this compound from suitable precursors .
Análisis De Reacciones Químicas
1,7,10-Hexadecatriene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
1,7,10-Hexadecatriene has several scientific research applications:
Biology: Its presence can indicate the extent of irradiation in biological samples, which is useful in studies involving radiation effects.
Medicine: While not directly used in medicine, its role as a marker can help ensure the safety and quality of irradiated medical products.
Industry: It is used in the quality control of irradiated food products and herbal medicines.
Mecanismo De Acción
The mechanism by which 1,7,10-Hexadecatriene exerts its effects is primarily through its role as a radiolytic marker. When biological or herbal samples are irradiated, this compound is formed as a byproduct. Its detection indicates that the sample has been exposed to a certain dose of radiation, which can be quantified using techniques such as gas chromatography–mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .
Comparación Con Compuestos Similares
1,7,10-Hexadecatriene can be compared with other unsaturated hydrocarbons such as:
- 6,9-Heptadecadiene
- 8-Heptadecene
- 1,8,10-Hexadecatriene
These compounds share similar structural features but differ in the position and number of double bonds. The uniqueness of this compound lies in its specific double bond positions, which make it a distinct marker for irradiation .
Propiedades
Número CAS |
125110-63-6 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
hexadeca-1,7,10-triene |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,12-15H,1,4-11,16H2,2H3 |
Clave InChI |
WRAOCMRLWGTXPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


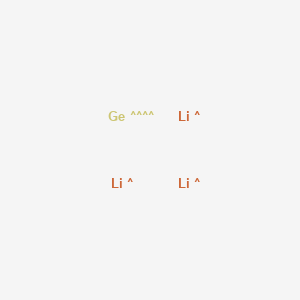

![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)


